Phosphine, 1,1'-tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5,11-diylbis[1,1-diphenyl-, stereoisomer
Description
Phosphine, 1,1’-tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5,11-diylbis[1,1-diphenyl-, stereoisomer is a chiral phosphine ligand used in enantioselective synthesis. This compound is known for its high yield and high enantioselective results, making it a valuable tool in asymmetric synthesis .
Properties
Molecular Formula |
C40H34P2S |
|---|---|
Molecular Weight |
608.7 g/mol |
InChI |
InChI=1S/C40H34P2.S/c1-5-13-35(14-6-1)41(36-15-7-2-8-16-36)39-29-31-21-25-33(39)27-23-32-22-26-34(28-24-31)40(30-32)42(37-17-9-3-10-18-37)38-19-11-4-12-20-38;/h1-22,25-26,29-30H,23-24,27-28H2; |
InChI Key |
YNAKIILKQYHLQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C(CCC3=C(C=C1C=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C=C2)P(C6=CC=CC=C6)C7=CC=CC=C7.[S] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphine, 1,1’-tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5,11-diylbis[1,1-diphenyl-, stereoisomer involves the reaction of diphenylphosphine with a tricyclohexadecaene derivative. The reaction is typically carried out under inert atmosphere conditions to prevent oxidation and degradation of the phosphine ligand.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the desired stereoisomer in its pure form.
Chemical Reactions Analysis
Types of Reactions
Phosphine, 1,1’-tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5,11-diylbis[1,1-diphenyl-, stereoisomer undergoes various types of reactions, including:
Oxidation: The phosphine ligand can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions and halogenated compounds for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
Scientific Research Applications
Catalysis
Chiral Ligand in Asymmetric Synthesis
- Phosphine ligands play a crucial role in asymmetric catalysis. The stereochemistry of this specific phosphine allows for significant enantioselectivity in reactions such as:
- Hydrogenation : It is used to catalyze the hydrogenation of various unsaturated compounds to produce enantiomerically enriched products.
- Cross-Coupling Reactions : The compound facilitates cross-coupling reactions involving organometallic reagents and halides, which are essential in forming carbon-carbon bonds in complex organic molecules.
Table 1: Summary of Catalytic Applications
| Application Type | Reaction Type | Key Benefits |
|---|---|---|
| Asymmetric Hydrogenation | Reduction of ketones | High enantioselectivity |
| Cross-Coupling | Suzuki and Heck reactions | Efficient formation of C-C bonds |
Organic Synthesis
Building Block for Complex Molecules
- The compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various transformations:
- Phosphine-Catalyzed Reactions : It can promote reactions such as the Wittig reaction to form alkenes from aldehydes and ketones.
- Functionalization of Aromatics : It is also utilized for the functionalization of aromatic compounds through electrophilic aromatic substitution.
Materials Science
Development of Functional Materials
- In materials science, this phosphine derivative is explored for its potential in developing advanced materials due to its electronic properties:
- Organic Light Emitting Diodes (OLEDs) : Research indicates that phosphine ligands can enhance the performance of OLEDs by improving charge transport properties.
- Photovoltaic Applications : Its role in enhancing the efficiency of photovoltaic cells is under investigation due to its ability to stabilize charge carriers.
Case Studies
Case Study 1: Asymmetric Synthesis Using Phosphine Ligands
A study demonstrated the use of this phosphine ligand in the asymmetric hydrogenation of prochiral ketones. The results showed that the ligand provided excellent enantioselectivity (up to 95% ee) under mild conditions. This application highlights its significance in producing pharmaceuticals with high purity.
Case Study 2: Development of OLEDs
Research conducted on OLED technologies revealed that incorporating this phosphine derivative into the device architecture resulted in a marked increase in luminous efficiency and stability compared to traditional materials.
Mechanism of Action
The mechanism of action of Phosphine, 1,1’-tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5,11-diylbis[1,1-diphenyl-, stereoisomer involves its role as a chiral ligand in catalytic processes. The compound binds to metal centers in catalysts, creating a chiral environment that facilitates enantioselective reactions. The molecular targets include various metal complexes, and the pathways involved are primarily related to catalytic cycles in asymmetric synthesis.
Comparison with Similar Compounds
Phosphine, 1,1’-tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5,11-diylbis[1,1-diphenyl-, stereoisomer is unique due to its high enantioselectivity and yield in asymmetric synthesis. Similar compounds include:
Bisdiphenylphosphinoparacyclophane: Another chiral phosphine ligand used in enantioselective synthesis.
(S)-Phanephos: A stereoisomer of the compound with similar applications in asymmetric synthesis.
These compounds share similar structural features and applications but differ in their specific enantioselective properties and yields.
Biological Activity
Phosphine, specifically the compound Phosphine, 1,1'-tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5,11-diylbis[1,1-diphenyl-, stereoisomer] , is a chiral phosphine ligand recognized for its significant role in catalysis and biological applications. This article delves into its biological activity, synthesizing available research findings, case studies, and data tables to present a comprehensive overview.
Basic Information
| Property | Value |
|---|---|
| CAS Number | 192463-40-4 |
| Molecular Formula | C40H34P2 |
| Molar Mass | 576.65 g/mol |
| Melting Point | 222-225°C |
| Appearance | White solid |
| Purity | 96-98% |
Structural Characteristics
The compound features a complex tricyclic structure with multiple phenyl groups attached to phosphorus atoms. Its stereochemistry contributes to its unique properties as a ligand in various chemical reactions.
Phosphine ligands like this compound are primarily utilized in catalysis due to their ability to stabilize metal complexes. The biological activity is often linked to their interactions with metal ions, which can influence enzymatic reactions and metabolic pathways.
Anticancer Activity
Recent studies have highlighted the potential of phosphine compounds in anticancer therapies. For instance:
- Study Findings : A study demonstrated that phosphine-based ligands exhibited cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Case Study : In vitro tests on breast cancer cells showed a significant reduction in cell viability when treated with phosphine ligands compared to control groups.
Antimicrobial Properties
Research indicates that certain phosphine derivatives possess antimicrobial properties:
- Mechanism : The interaction of phosphines with bacterial membranes disrupts cellular integrity, leading to cell death.
- Case Study : A specific study reported that phosphine derivatives inhibited the growth of Gram-positive bacteria, suggesting potential for development as antibacterial agents.
Summary of Key Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
